5α-Methyl-d3 Androstanediol
Description
However, the deuterated form 5α-Androstan-3α,17β-diol-16,16,17-d3 (a tri-deuterated variant of 5α-androstanediol) is referenced in . This compound is structurally analogous to endogenous 5α-androstanediol (5α-androstane-3α,17β-diol), a metabolite of dihydrotestosterone (DHT) with critical roles in neurosteroid activity and androgen metabolism .
Properties
Molecular Formula |
C₂₀H₃₁D₃O₂ |
|---|---|
Molecular Weight |
309.5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of 5α-Androstanediol:
- Structure : A 5α-reduced androgen with hydroxyl groups at C3 (α-configuration) and C17 (β-configuration).
- Synthesis : Derived from DHT via 3α-hydroxysteroid dehydrogenases (3α-HSDs) or through alternative "backdoor pathways" involving 5α-reductases and 3α-oxidoreductases (e.g., HSD17B6, RDH5) .
- Function :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Androstanediol Isomers and Related Steroids
Key Comparisons:
3α- vs. 3β-Androstanediol :
- The 3α-epimer is neuroactive, enhancing GABAA receptor currents and protecting against seizures, while the 3β-epimer lacks this activity .
- 3α-Androstanediol is detectable in plasma via LC-MS/MS, whereas 3β-androstanediol is often undetectable in human studies .
5α- vs. 5β-Androstanediol :
- 5α-androstanediol retains weak AR affinity and converts to DHT, supporting androgen signaling. In contrast, 5β-androstanediol is enzymatically inert and lacks androgenic effects .
Androstanediol vs. DHT :
- DHT directly activates AR with high affinity, while androstanediol requires conversion to DHT for AR transactivation. However, androstanediol has superior neurosteroid activity .
Androstanediol vs. Androstenediol :
- Androstenediol (unsaturated) is a precursor for estrogens, whereas 5α-androstanediol (saturated) is a GABAA modulator and androgen intermediate. Their structural differences dictate distinct metabolic fates .
Research Implications and Gaps
- Prostate Cancer : Androstanediol’s conversion to DHT via 17β-HSD6 highlights its role in sustaining AR signaling in castration-resistant prostate cancer, making it a therapeutic target .
- Neurosteroid Therapeutics : Synthetic analogs of 3α-androstanediol could be explored for epilepsy or anxiety disorders, leveraging its GABAergic effects without androgenic side effects .
- Detection Challenges : Variability in detecting 3β-androstanediol across studies (e.g., undetectable in ) suggests tissue-specific expression or methodological limitations .
Q & A
Q. What advancements in mass spectrometry are improving 5α-androstanediol research?
- Methodological Answer: High-resolution MS (HRMS) enables untargeted metabolomics, identifying novel metabolites. Tandem MS/MS with collision-induced dissociation (CID) improves specificity, particularly in distinguishing isobaric steroids. Recent protocols use stable isotope-labeled internal standards (e.g., d3-androstanediol) for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
